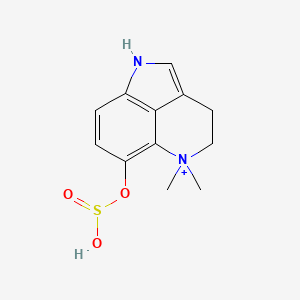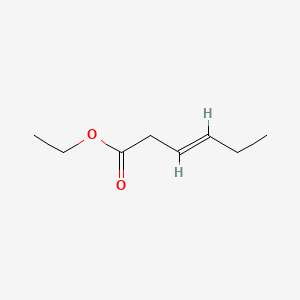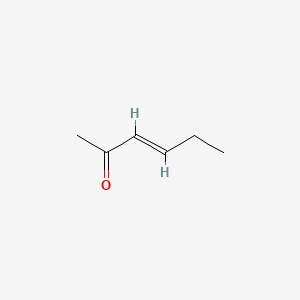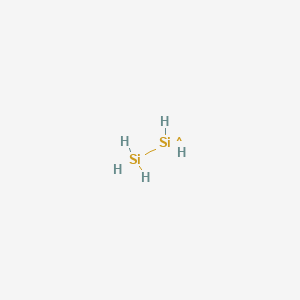
hydrogen dithionite
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
hydrogen dithionite, commonly known as sodium dithionite, is a white crystalline powder with a faint sulfurous odor. It is a powerful reducing agent widely used in various industrial and scientific applications. The compound is stable in dry air but decomposes in hot water and acidic solutions .
Preparation Methods
Synthetic Routes and Reaction Conditions
Sodium dithionite is produced industrially by the reduction of sulfur dioxide. One common method involves the use of zinc powder in a two-step process:
- (2 \text{SO}_2 + \text{Zn} \rightarrow \text{ZnS}_2\text{O}_4)
- (\text{ZnS}_2\text{O}_4 + 2 \text{NaOH} \rightarrow \text{Na}_2\text{S}_2\text{O}_4 + \text{Zn(OH)}_2)
Another method employs sodium borohydride: (\text{NaBH}_4 + 8 \text{NaOH} + 8 \text{SO}_2 \rightarrow 4 \text{Na}_2\text{S}_2\text{O}_4 + \text{NaBO}_2 + 6 \text{H}_2\text{O}) .
Chemical Reactions Analysis
Types of Reactions
Sodium dithionite undergoes several types of reactions, primarily reduction reactions. It is known for its ability to reduce nitro groups to amino groups, which is a vital transformation in organic synthesis .
Common Reagents and Conditions
Sodium dithionite is often used in conjunction with other reagents such as sodium hydroxide and sulfur dioxide. The reactions typically occur under mild conditions, often at room temperature .
Major Products
The major products formed from these reactions include amines from the reduction of nitro compounds and various heterocycles from reductive cyclization reactions .
Scientific Research Applications
Sodium dithionite has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which sodium dithionite exerts its reducing effects involves the formation of a sodium sulfinate intermediate. This intermediate is stable under basic conditions but decomposes under acidic or neutral conditions to yield the final reduced product .
Comparison with Similar Compounds
Sodium dithionite is often compared with other reducing agents such as sodium sulfite, sodium sulfate, and sodium thiosulfate. While all these compounds serve as reducing agents, sodium dithionite is unique in its ability to reduce nitro groups to amino groups efficiently and under mild conditions .
Similar Compounds
- Sodium sulfite
- Sodium sulfate
- Sodium thiosulfate
Sodium dithionite stands out due to its strong reducing power and versatility in various chemical reactions.
Properties
CAS No. |
34175-11-6 |
|---|---|
Molecular Formula |
HO4S2- |
Molecular Weight |
129.14 g/mol |
InChI |
InChI=1S/H2O4S2/c1-5(2)6(3)4/h(H,1,2)(H,3,4)/p-1 |
InChI Key |
GRWZHXKQBITJKP-UHFFFAOYSA-M |
SMILES |
OS(=O)S(=O)[O-] |
Canonical SMILES |
OS(=O)S(=O)[O-] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[1-[(3,5-Dimethyl-4-isoxazolyl)sulfonyl]-4-piperidinyl]-[4-(1-piperidinyl)-1-piperidinyl]methanone](/img/structure/B1231014.png)

![sodium;[3-[(4-tert-butyl-1,3-thiazol-2-yl)methoxy]benzoyl]-[5-[3-(4-chlorophenyl)sulfonylpropyl]-2-(2H-tetrazol-5-ylmethoxy)phenyl]azanide;hydrate](/img/structure/B1231017.png)




![N'-{(E)-[5-(2-nitrophenyl)furan-2-yl]methylidene}-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide](/img/structure/B1231024.png)




